molecular formula C12H15N5O B12578205 3-methyl-N-(1-propyltetrazol-5-yl)benzamide CAS No. 639047-17-9

3-methyl-N-(1-propyltetrazol-5-yl)benzamide

Cat. No.: B12578205
CAS No.: 639047-17-9
M. Wt: 245.28 g/mol
InChI Key: IAAHTSBVPWCSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 1-propyltetrazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Coupling with Benzamide: The synthesized tetrazole derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-methyl-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that recognize carboxylate groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methylbenzamide: Lacks the tetrazole ring, resulting in different chemical properties and biological activities.

    N-(1-propyltetrazol-5-yl)benzamide: Similar structure but without the 3-methyl substitution, leading to variations in reactivity and application.

Uniqueness

3-methyl-N-(1-propyltetrazol-5-yl)benzamide is unique due to the presence of both the 3-methyl group and the 1-propyltetrazol-5-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

639047-17-9

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

3-methyl-N-(1-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-3-7-17-12(14-15-16-17)13-11(18)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,13,14,16,18)

InChI Key

IAAHTSBVPWCSHU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.